1-(2-Iodo-5-methylphenyl)guanidine
Description
1-(2-Iodo-5-methylphenyl)guanidine is an aromatic guanidine derivative featuring a methyl group at the 5-position and an iodine atom at the 2-position of the phenyl ring. Guanidines are characterized by their strong basicity due to the resonance-stabilized guanidinium cation formed upon protonation .
Properties
Molecular Formula |
C8H10IN3 |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-(2-iodo-5-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
ISVZUMNOJTUWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of 5-Iodo-2-methylaniline Hydrochloride with Cyanamide
One of the most documented and reproducible methods for preparing 1-(2-Iodo-5-methylphenyl)guanidine involves the reaction of 5-iodo-2-methylaniline hydrochloride with cyanamide under basic conditions.
- Procedure : The aniline hydrochloride salt is reacted with cyanamide in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction proceeds through nucleophilic attack of the amine on cyanamide, leading to the formation of the guanidine moiety attached to the aromatic ring.
- Yields and Purification : The intermediate guanidine carbonate salt is isolated with a high yield (up to 86%) and can be converted to the free guanidine base with moderate yields (~47%) after treatment with 10% sodium hydroxide and purification by column chromatography on silica gel, followed by crystallization from solvents such as petroleum ether and diethyl ether.
- Characterization : The product exhibits melting points around 88–90 °C and characteristic ^1H NMR signals consistent with the methyl and aromatic protons, as well as broad signals for the guanidine NH protons.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Iodo-2-methylaniline·HCl + Cyanamide | Basic aqueous/organic medium, room temp to mild heating | 86 | Guanidine carbonate salt isolated |
| 2 | Guanidine carbonate + 10% NaOH | Treatment and column chromatography | 47 | Free guanidine base purified |
One-Pot Synthesis of N,N′-Disubstituted Guanidines (General Guanidine Synthesis Strategy)
Recent literature reports a one-pot, three-step sequential synthesis of N,N′-disubstituted guanidines, which can be adapted for the preparation of 1-(2-Iodo-5-methylphenyl)guanidine analogs:
- Reaction Scheme :
- Reaction of N-chlorophthalimide with isocyanides and amines at low temperature in acetonitrile to form N-phthaloylguanidine intermediates.
- Subsequent treatment with hydrazine derivatives and acid to yield guanidine hydrochlorides.
- Advantages :
- Avoids isolation of intermediates.
- Compatible with a variety of aromatic and aliphatic amines.
- Moderate to good yields (44–81%) of guanidine hydrochlorides.
- Potential Application :
- Using 2-iodo-5-methylaniline as the amine component could allow synthesis of the target guanidine derivative.
- Reaction Conditions :
Summary of Key Research Findings
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification Techniques | Notes |
|---|---|---|---|---|---|
| Cyanamide reaction (classic) | 5-Iodo-2-methylaniline hydrochloride + cyanamide | Basic aqueous/organic media, Na2CO3 or NaOH | 47–86 | Column chromatography, recrystallization | Most widely reported, well-characterized |
| Substituted cyanamide method | Substituted anilines + cyanamide | Lewis acids/bases, LiAlH4 reduction | N/A | Precipitation, filtration | Flexible but more complex |
| One-pot guanidine synthesis | N-chlorophthalimide + isocyanides + amines | MeCN, Et3N, hydrazine, reflux | 44–81 | Chromatography | Modern, efficient, adaptable for various amines |
Analytical and Characterization Data
From the literature for 1-(2-Iodo-5-methylphenyl)guanidine:
| Property | Data |
|---|---|
| Melting Point | 88–90 °C (free base), 139–142 °C (carbonate salt) |
| ^1H NMR (DMSO-d6) | δ 2.00 (s, 3H, CH3), 5.05 (br s, NH), 6.87–7.09 (aromatic protons) |
| Elemental Analysis | C: ~33.3%, H: ~3.6%, N: ~13.7% (carbonate salt) |
| Physical State | White solid |
Chemical Reactions Analysis
1-(2-Iodo-5-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Iodo-5-methylphenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organocatalysis.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives are known for their pharmacological properties, and this compound may be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Table: Comparative Properties of Guanidine Derivatives
Research Findings and Implications
- Synthetic Pathways : Sulfonylguanidines are synthesized via alkylthio intermediates (Scheme 1, ), whereas nitro and iodinated analogs may require halogenation or nitration steps .
- Biological Activity : Nitro- and sulfonyl-substituted guanidines show antitumor activity, implying that the iodine atom’s size and electronic effects could modulate similar pathways .
Q & A
Q. What experimental frameworks validate the biological targets of 1-(2-Iodo-5-methylphenyl)guanidine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
